molecular formula C21H19NO5D6 B602612 Demecolcine-d6 CAS No. 1217602-04-4

Demecolcine-d6

Cat. No.: B602612
CAS No.: 1217602-04-4
M. Wt: 377.46
InChI Key:
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Description

Demecolcine-d6 is an isotopically labeled derivative of demecolcine, a compound known for its antimitotic properties. The molecular formula of this compound is C21H19D6NO5, and it has a molecular weight of 377.46 g/mol . This compound is primarily used in scientific research to study the dynamics of microtubules and their role in cell division.

Mechanism of Action

Target of Action

Demecolcine-d6, also known as Colcemid-d6, primarily targets microtubules in cells . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .

Mode of Action

This compound acts as a microtubule-depolymerizing drug , similar to vinblastine . It operates through two distinct mechanisms. At very low concentrations, it binds to the plus end of the microtubule, suppressing microtubule dynamics . At higher concentrations, it promotes microtubule detachment from the microtubule organizing center . The detached microtubules with unprotected minus ends depolymerize over time .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the microtubule dynamics within the cell . By binding to the plus end of the microtubule, it suppresses microtubule dynamics, affecting cell migration . At higher concentrations, it promotes microtubule detachment, leading to their depolymerization . This disruption of microtubule dynamics can lead to cell cycle arrest, particularly at the metaphase stage of mitosis .

Pharmacokinetics

It is known that the compound is less toxic than its natural alkaloid counterpart, colchicine

Result of Action

The primary result of this compound action is the disruption of microtubule dynamics , leading to cell cycle arrest . This can be particularly useful in scientific research, for example, in the study of mitosis in cells . It has also been found to induce apoptosis in several normal and tumor cell lines .

Biochemical Analysis

Biochemical Properties

Demecolcine-d6 plays a crucial role in biochemical reactions by disrupting microtubule formation. It interacts with tubulin, a protein that polymerizes to form microtubules, by binding to its colchicine-binding site. This interaction prevents tubulin polymerization, thereby inhibiting the formation of microtubules. The compound also stimulates the intrinsic GTPase activity of tubulin, leading to the destabilization of microtubules . Additionally, this compound induces apoptosis in several normal and tumor cell lines by interfering with the mitotic spindle formation .

Cellular Effects

This compound affects various types of cells by disrupting their normal cellular processes. In dividing cells, it inhibits mitosis by preventing the formation of the mitotic spindle, a structure necessary for chromosome segregation. This leads to cell cycle arrest at the metaphase stage. The compound also influences cell signaling pathways by altering the dynamics of microtubules, which are involved in intracellular transport and signal transduction. Furthermore, this compound affects gene expression by inducing stress responses and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the colchicine-binding site on tubulin. This binding inhibits the polymerization of tubulin into microtubules, leading to the destabilization of the microtubule network. The compound also enhances the GTPase activity of tubulin, which further destabilizes microtubules. These actions result in the disruption of the mitotic spindle, leading to cell cycle arrest and apoptosis. Additionally, this compound may interact with other proteins involved in microtubule dynamics and cell division .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its activity can decrease due to degradation or interaction with other biomolecules. Long-term exposure to this compound can lead to sustained cell cycle arrest and apoptosis in cultured cells. In in vitro studies, the compound’s effects are often observed within hours of treatment, while in vivo studies may show effects over several days .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit cell division without causing significant toxicity. At higher doses, this compound can induce toxic effects, including severe disruption of normal cellular functions and increased apoptosis. Threshold effects are observed where a minimal effective dose is required to achieve the desired inhibition of cell division .

Metabolic Pathways

This compound is involved in metabolic pathways related to microtubule dynamics. It interacts with enzymes and cofactors that regulate tubulin polymerization and depolymerization. The compound can affect metabolic flux by altering the balance between polymerized and depolymerized tubulin. This disruption can lead to changes in metabolite levels and cellular energy status .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects on microtubules and cell division. The localization and accumulation of this compound can influence its activity and effectiveness in disrupting microtubule dynamics .

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it interacts with tubulin to disrupt microtubule formation. The compound may also be found in the nucleus, where it can affect mitotic spindle formation during cell division. Post-translational modifications and targeting signals may direct this compound to specific subcellular compartments, enhancing its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Demecolcine-d6 involves the incorporation of deuterium atoms into the demecolcine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of demecolcine in the presence of deuterium gas, which replaces the hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the efficient incorporation of deuterium atoms into the demecolcine molecule. The final product is then purified using chromatographic techniques to obtain high-purity this compound suitable for research purposes .

Chemical Reactions Analysis

Types of Reactions

Demecolcine-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms with different chemical properties .

Comparison with Similar Compounds

Properties

IUPAC Name

(7S)-1,2,3-trimethoxy-10-(trideuteriomethoxy)-7-(trideuteriomethylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5/c1-22-15-8-6-12-10-18(25-3)20(26-4)21(27-5)19(12)13-7-9-17(24-2)16(23)11-14(13)15/h7,9-11,15,22H,6,8H2,1-5H3/t15-/m0/s1/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJPGOLRFBJNIW-AHQJRMJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC([2H])([2H])[2H])OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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